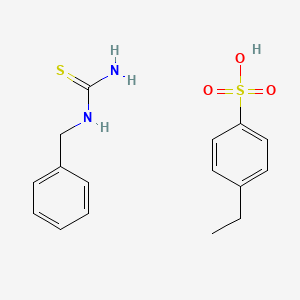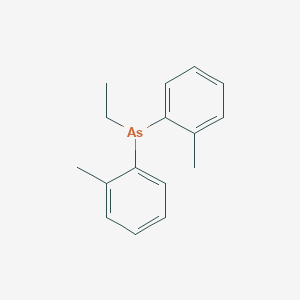![molecular formula C53H106N2O6 B14625391 Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate CAS No. 56277-87-3](/img/structure/B14625391.png)
Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate: is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of long alkyl chains and hydroxyl groups, which contribute to its functionality in different chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate typically involves the reaction of octadecylamine with ethylene oxide, followed by esterification with nonanedioic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process may involve multiple steps, including purification and distillation, to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions .
Biology: The compound is studied for its potential use in biological systems, particularly in the development of drug delivery systems due to its amphiphilic nature .
Medicine: In medicine, it is explored for its potential therapeutic applications, including its use as an excipient in pharmaceutical formulations .
Industry: Industrially, it is used as an antistatic agent in polymers and as a surfactant in various formulations .
Wirkmechanismus
The mechanism of action of Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow the compound to form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a stabilizer and surfactant .
Vergleich Mit ähnlichen Verbindungen
- Octadecyl-bis(2-hydroxyethyl)amine
- Bis(2-hydroxyethyl)amine
- Nonanedioic acid derivatives
Uniqueness: Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate is unique due to its combination of long alkyl chains and hydroxyl groups, which provide it with both hydrophobic and hydrophilic properties. This dual nature makes it highly effective as a surfactant and stabilizer in various applications .
Eigenschaften
CAS-Nummer |
56277-87-3 |
|---|---|
Molekularformel |
C53H106N2O6 |
Molekulargewicht |
867.4 g/mol |
IUPAC-Name |
bis[2-[2-hydroxyethyl(octadecyl)amino]ethyl] nonanedioate |
InChI |
InChI=1S/C53H106N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-38-42-54(44-48-56)46-50-60-52(58)40-36-32-31-33-37-41-53(59)61-51-47-55(45-49-57)43-39-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h56-57H,3-51H2,1-2H3 |
InChI-Schlüssel |
WZMBCAAUYADYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCC(=O)OCCN(CCCCCCCCCCCCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


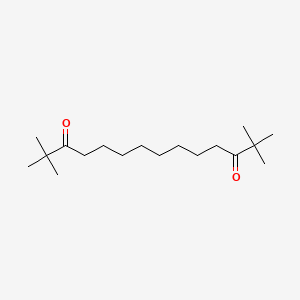

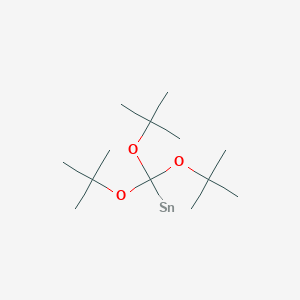

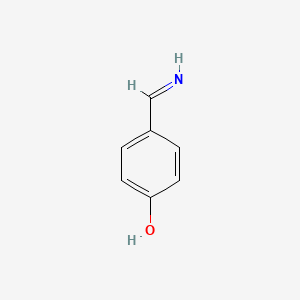
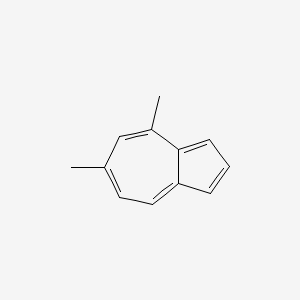

![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
